

Windorphen's Precision Strike: Targeting the β -Catenin/p300 Interaction

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Compound of Interest

Compound Name: Windorphen

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Core, Switzerland - In the intricate world of cellular signaling, the Wnt/ β -catenin pathway stands as a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key interaction in the culmination of this pathway is the binding of the transcriptional coactivator β -catenin to the histone acetyltransferase p300. This guide delves into the specific mechanism of **Windorphen**, a small molecule inhibitor that selectively disrupts this crucial interaction, offering a promising avenue for targeted cancer therapy.

Executive Summary

Windorphen is a novel Wnt/ β -catenin signaling inhibitor that demonstrates remarkable selectivity in its mechanism of action. It specifically targets the interaction between the C-terminal transactivation domain of β -catenin and the transcriptional coactivator p300, while notably sparing the closely related homolog, CREB-binding protein (CBP). Furthermore, **Windorphen** has been shown to directly inhibit the histone acetyltransferase (HAT) activity of p300. This dual action effectively attenuates Wnt signaling, leading to the suppression of target gene expression and selective apoptosis in cancer cells harboring Wnt pathway-activating mutations. This document provides a comprehensive overview of **Windorphen's** target engagement, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Windorphen's Activity

The following tables summarize the key quantitative data characterizing **Windorphen's** inhibitory effects.

Assay Type	Target/System	IC50 (μM)	Reference
Luciferase Reporter Assay	TOPFlash (Wnt/β-catenin signaling)	1.5	(Hao et al., 2013)[1]
Histone Acetyltransferase Assay	p300 HAT activity	4.2	(Hao et al., 2013)[1]

Parameter	Value	Method	Reference
Specificity	Selectively disrupts β-catenin/p300 interaction over β-catenin/CBP interaction	Co-immunoprecipitation	(Hao et al., 2013)[1]
Target Domain	C-terminal transactivation domain of β-catenin-1	Co-immunoprecipitation	(Hao et al., 2013)[1]

Signaling Pathway and Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is a tightly regulated cascade. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors and recruits coactivators, including p300 and CBP, to initiate the transcription of target genes involved in proliferation and cell fate.

Windorphen intervenes at this critical nuclear step. By binding to p300, it allosterically inhibits the interaction with the C-terminal transactivation domain of β -catenin. This prevents the formation of a functional transcriptional complex, thereby blocking the expression of Wnt target genes.

Wnt/ β -catenin signaling and **Windorphen**'s mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **Windorphen**'s interaction with the β -catenin/p300 complex, adapted from Hao et al., 2013.^[1]

Co-immunoprecipitation (Co-IP) for β -catenin and p300 Interaction

This protocol details the procedure to assess the effect of **Windorphen** on the interaction between β -catenin and p300 in HEK293 cells overexpressing HA-tagged p300.

1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
- Transfect cells with a plasmid encoding HA-tagged p300 using a suitable transfection reagent according to the manufacturer's instructions.

2. Cell Lysis and Protein Extraction:

- 48 hours post-transfection, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.

3. Immunoprecipitation:

- Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
- Centrifuge and collect the pre-cleared supernatant.
- To 1 mg of pre-cleared protein lysate, add anti- β -catenin antibody and incubate overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
- In parallel, treat lysates with either **Windorphen** (e.g., 30 μ M) or a vehicle control (DMSO) during the antibody incubation step.

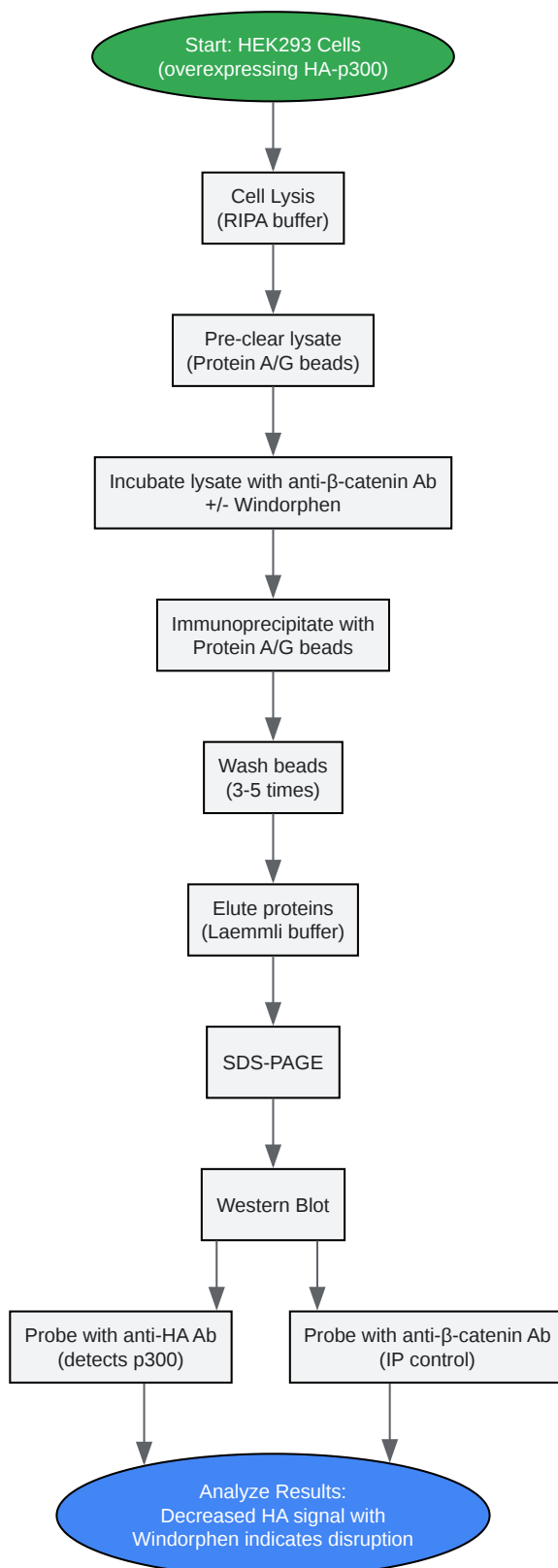
4. Washing and Elution:

- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Wash the beads three to five times with ice-cold lysis buffer.
- Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

5. Western Blot Analysis:

- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).
- Probe the membrane with primary antibodies against HA (to detect p300) and β -catenin (as a loading control for the immunoprecipitated protein).
- Incubate with appropriate HRP-conjugated secondary antibodies.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



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Co-immunoprecipitation experimental workflow.

p300 Histone Acetyltransferase (HAT) Assay

This protocol describes a radiometric assay to measure the inhibitory effect of **Windorphen** on the enzymatic activity of p300.

1. Reaction Setup:

- Prepare a reaction mixture in a 96-well plate containing HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), recombinant p300 enzyme, and a histone H3 or H4 peptide substrate.
- Add varying concentrations of **Windorphen** or a vehicle control (DMSO) to the wells.
- Pre-incubate the mixture for 10-15 minutes at 30°C.

2. Initiation of Reaction:

- Start the reaction by adding [3H]-Acetyl-CoA to each well.

3. Incubation:

- Incubate the reaction plate at 30°C for 30-60 minutes.

4. Termination of Reaction:

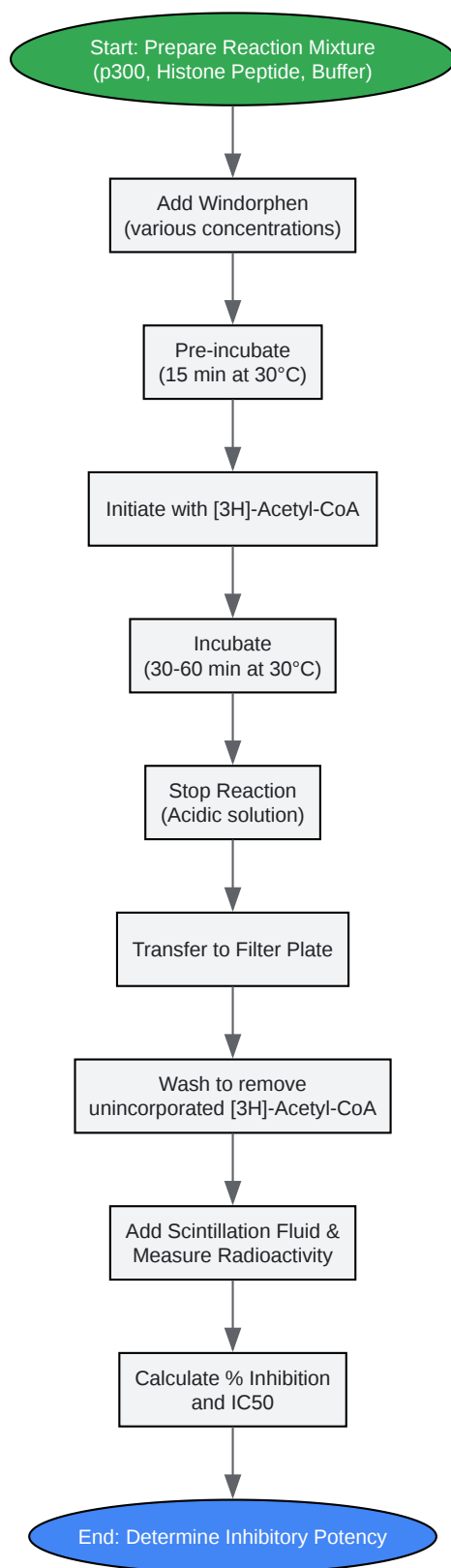
- Stop the reaction by adding an acidic stop solution (e.g., 10% acetic acid).

5. Measurement of Activity:

- Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
- Wash the filter plate multiple times with a wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.
- Add scintillation fluid to the wells.
- Measure the amount of incorporated [3H]-acetyl groups using a scintillation counter.

6. Data Analysis:

- Calculate the percentage of inhibition for each concentration of **Windorphen** compared to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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p300 HAT assay experimental workflow.

Conclusion

Windorphen represents a significant advancement in the targeted inhibition of the Wnt/ β -catenin signaling pathway. Its ability to selectively disrupt the β -catenin/p300 complex, coupled with the direct inhibition of p300's HAT activity, provides a potent and specific mechanism to counteract the oncogenic effects of aberrant Wnt signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and leverage this promising therapeutic strategy. The high-resolution understanding of **Windorphen**'s molecular target provides a solid foundation for the development of next-generation inhibitors with enhanced potency and clinical utility.

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References

- 1. Selective Small Molecule Targeting β -Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
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